molecular formula C20H16N2O4 B4990712 3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

Cat. No. B4990712
M. Wt: 348.4 g/mol
InChI Key: JWQQJAGCTPCCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, commonly known as FMBOQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its promising therapeutic potential. FMBOQ belongs to the class of quinoxaline derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of FMBOQ is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of NF-κB signaling, modulation of MAPK pathways, and activation of Nrf2-mediated antioxidant response.
Biochemical and Physiological Effects:
FMBOQ has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits neuroprotective effects by reducing oxidative stress-induced damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

FMBOQ has several advantages for lab experiments, including its high potency and selectivity towards specific targets. However, it also has certain limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on FMBOQ. One potential area of interest is its application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a therapeutic agent in the treatment of inflammatory bowel disease. Additionally, further studies are needed to understand the exact mechanism of action of FMBOQ and to optimize its pharmacokinetic properties for clinical use.
In conclusion, FMBOQ is a promising synthetic compound that has shown significant potential for therapeutic applications in various disease conditions. Its wide range of biological activities and high potency make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

FMBOQ can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the condensation of 2-furoic acid with 3-methylbenzylamine to form the intermediate, which is then further reacted with 2,3-dichloroquinoxaline in the presence of a base to yield FMBOQ.

Scientific Research Applications

FMBOQ has been extensively studied for its potential therapeutic applications in various disease conditions. Studies have shown that FMBOQ exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been found to possess antioxidant properties, which can help in reducing oxidative stress-induced damage in the body.

properties

IUPAC Name

3-(furan-2-yl)-1-[(3-methylphenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-14-6-4-7-15(12-14)13-26-22-17-9-3-2-8-16(17)21(24)19(20(22)23)18-10-5-11-25-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQQJAGCTPCCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CO4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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